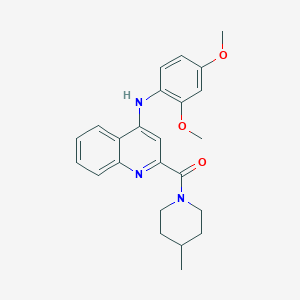![molecular formula C24H25N5O4 B2392115 N-(2-(5-(4-méthylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3,4-diméthoxybenzamide CAS No. 922845-88-3](/img/structure/B2392115.png)
N-(2-(5-(4-méthylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-3,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic compound containing nitrogen atoms. The presence of the dimethoxy groups and the methylbenzyl group suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-1-yl group, the introduction of the dimethoxy groups, and the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide portion of the molecule is likely to be planar due to the conjugation between the benzene ring and the amide group. The pyrazolo[3,4-d]pyrimidin-1-yl group would add additional rings to the structure .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The dimethoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the dimethoxy groups could potentially increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Applications De Recherche Scientifique
- Stratégie de groupe protecteur: Le groupe 3,4-diméthoxybenzyle agit comme groupe protecteur pour les fonctions thiol. Il améliore la solubilité et la stabilité pendant la synthèse des précurseurs, se clivant lors de la formation de la monocouche . Les chercheurs peuvent explorer son utilité dans d'autres contextes, tels que la synthèse peptidique.
- Monocouches auto-assemblées (SAMs): Étudier la formation de SAMs en utilisant ce composé. Son groupe protecteur améliore la solubilité des précurseurs, conduisant à des monocouches bien structurées. Les applications incluent la fonctionnalisation de surface, les capteurs et l'électronique moléculaire .
- Propriétés anti-inflammatoires et analgésiques: Des dérivés analogues ont montré des activités anti-inflammatoires et analgésiques . Les chercheurs pourraient évaluer la bioactivité de ce composé dans des essais pertinents.
- Indice ulcérogène: Évaluer son profil de sécurité, y compris le potentiel ulcérogène, par rapport aux médicaments standard tels que l'indométhacine et le célécoxib .
Synthèse organique et groupes protecteurs
Science des matériaux et chimie de surface
Pharmacologie et bioactivité
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-4-6-17(7-5-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-9-20(32-2)21(12-18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCOPOIOVRIIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)
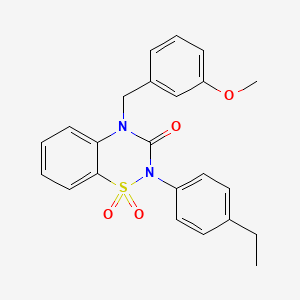
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)
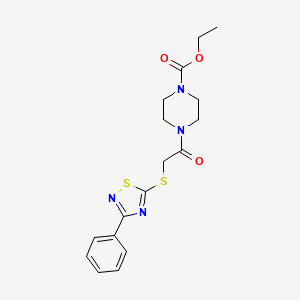
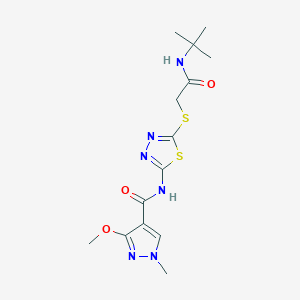
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)
![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)
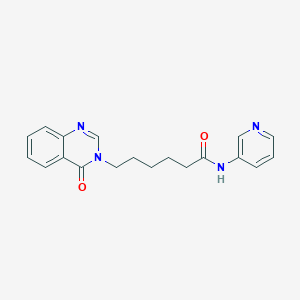
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
